(2-Methoxyethyl)hydrazine dihydrochloride (CAS 885330-03-0) is a functionalized alkylhydrazine salt widely utilized as a critical building block in the synthesis of nitrogen-containing heterocycles, such as pyrazoles, pyridazines, and triazoles[1]. Featuring a 2-methoxyethyl chain that provides a built-in ether linkage, the compound is formulated as a dihydrochloride salt to ensure bench stability, precise stoichiometric control, and safe handling[2]. It is highly valued in pharmaceutical and agrochemical procurement for tuning the lipophilicity and hydrogen-bonding profiles of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and receptor modulators [3].
Substituting this specific dihydrochloride salt with generic alternatives severely compromises process efficiency and product quality. Utilizing the free base, (2-methoxyethyl)hydrazine, introduces severe handling challenges due to its volatility as a liquid and high susceptibility to air oxidation, which degrades batch-to-batch reproducibility and requires specialized inert storage. Substituting with 2-hydroxyethylhydrazine introduces an unprotected hydroxyl group that frequently triggers unwanted side reactions, such as O-alkylation or lactonization, during aggressive cyclization steps, necessitating costly protection-deprotection sequences[1]. Furthermore, replacing it with a simpler analog like methylhydrazine fails to provide the critical hydrogen-bond accepting ether oxygen required for specific target binding in advanced drug design, negatively altering the API's pharmacokinetic profile[2].
The free base of (2-methoxyethyl)hydrazine is a volatile liquid (boiling point ~84-90 °C at 56 Torr) that is highly susceptible to atmospheric oxidation, leading to titer degradation and unpredictable yields in parallel synthesis . In contrast, (2-methoxyethyl)hydrazine dihydrochloride is a stable, crystalline solid that resists oxidation and allows for precise gravimetric dosing [1]. Procurement of the dihydrochloride salt eliminates the need for specialized inert-atmosphere handling and cryogenic storage required for the free base, directly improving manufacturing reproducibility and safety [1].
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Stable solid, precise gravimetric weighing, standard storage |
| Comparator Or Baseline | Free base (CAS 3044-15-3): Volatile liquid, prone to titer loss via oxidation |
| Quantified Difference | Elimination of inert-glovebox requirements and titer variability |
| Conditions | Standard laboratory storage and weighing conditions |
Procuring the solid dihydrochloride salt guarantees batch-to-batch stoichiometric accuracy and drastically reduces safety risks and handling costs compared to the volatile free base.
When synthesizing N-substituted pyrazoles or pyridazines, using 2-hydroxyethylhydrazine often results in yield losses due to competing O-alkylation or requires an additional 2-3 synthetic steps for hydroxyl protection and deprotection [1]. (2-Methoxyethyl)hydrazine dihydrochloride features a pre-methylated ether linkage, completely bypassing these side reactions [2]. This built-in protection ensures high-yielding, direct cyclization with 1,3-dicarbonyls or electrophiles, streamlining the process scale-up [2].
| Evidence Dimension | Synthetic step count and chemoselectivity |
| Target Compound Data | 1-step direct cyclization without O-side reactions |
| Comparator Or Baseline | 2-Hydroxyethylhydrazine: Requires 2-3 additional protection/deprotection steps or suffers yield loss |
| Quantified Difference | 100% elimination of hydroxyl-driven side reactions and reduction of synthetic steps |
| Conditions | Condensation with 1,3-dicarbonyl compounds or electrophilic cyclization |
Selecting the methoxy-substituted precursor saves significant time and reagent costs by eliminating the need for protecting group chemistry during large-scale heterocycle manufacturing.
Simple alkylhydrazines like methylhydrazine generate highly lipophilic and rigid heterocycles. Substituting with (2-methoxyethyl)hydrazine dihydrochloride introduces a flexible, hydrogen-bond accepting ether oxygen that can interact with target kinase hinge regions (e.g., in YAP/TAZ-TEAD or NIK inhibitors) while favorably modulating the aqueous solubility and LogP of the final API [1]. This structural modification is frequently cited in patent literature as a critical differentiator for improving the pharmacokinetic profile of heterocyclic drug candidates compared to their N-methyl analogs[2].
| Evidence Dimension | Structural contribution to API properties |
| Target Compound Data | Provides a flexible H-bond acceptor and modulates LogP |
| Comparator Or Baseline | Methylhydrazine: Lacks H-bond acceptor, yields higher relative lipophilicity |
| Quantified Difference | Introduction of 1 additional H-bond acceptor and improved aqueous solubility profile |
| Conditions | Structure-activity relationship (SAR) optimization in drug discovery |
For medicinal chemistry procurement, this compound provides a direct vector for improving target binding affinity and drug-like properties that simple methylhydrazine cannot offer.
The compound is an ideal precursor for generating N-(2-methoxyethyl)pyrazoles and related pharmacophores in targeted therapies, where the ether oxygen is crucial for target binding and modulating API LogP[1].
The dihydrochloride salt's solid-state stability and lack of unprotected hydroxyl groups make it the preferred choice for bulk condensation reactions, ensuring high yields without complex protection chemistry[2].
The ability to precisely weigh the stable solid salt enables automated, reproducible dispensing in high-throughput library synthesis of substituted hydrazones and heterocycles, avoiding the titer degradation seen with liquid free bases[3].
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